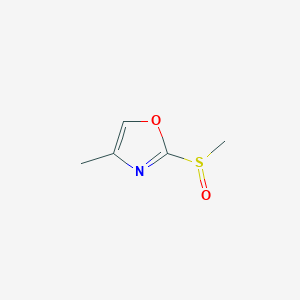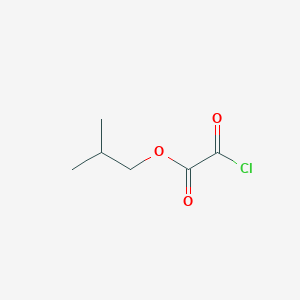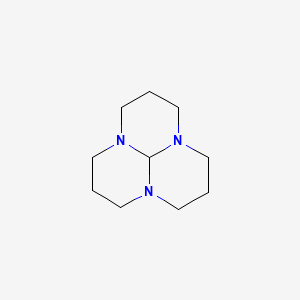![molecular formula C25H26O3 B8678287 3-[4-[3-(1-adamantyl)-4-hydroxyphenyl]phenyl]prop-2-enoic acid](/img/structure/B8678287.png)
3-[4-[3-(1-adamantyl)-4-hydroxyphenyl]phenyl]prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
ST1926 is synthesized through a series of chemical reactions starting from adamantane derivatives. The synthetic route involves the formation of a biphenyl structure with an adamantyl group and a hydroxyl group at specific positions. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of ST1926 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the compound. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in the industrial production of ST1926 .
化学反応の分析
Types of Reactions
ST1926 undergoes various chemical reactions, including:
Oxidation: ST1926 can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the ST1926 molecule.
Substitution: Substitution reactions can introduce new functional groups into the ST1926 structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include various derivatives of ST1926 with modified functional groups, which can have different biological activities and properties .
科学的研究の応用
ST1926 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: ST1926 is used as a model compound to study the reactivity and properties of retinoid-related molecules.
Biology: It is used to investigate the mechanisms of apoptosis and cell proliferation in cancer cells.
Medicine: ST1926 has shown potential as an anti-cancer agent, particularly in the treatment of leukemia and colorectal cancer. .
作用機序
ST1926 exerts its effects through several mechanisms:
Apoptosis Induction: ST1926 induces apoptosis in cancer cells by increasing cytosolic calcium levels and inhibiting mitochondrial calcium uptake.
DNA Damage: It causes early DNA damage and S-phase arrest in cancer cells, leading to apoptosis.
Inhibition of DNA Polymerase Alpha: ST1926 inhibits the catalytic subunit of DNA polymerase alpha, which is involved in initiating DNA synthesis in eukaryotic cells.
類似化合物との比較
特性
分子式 |
C25H26O3 |
|---|---|
分子量 |
374.5 g/mol |
IUPAC名 |
3-[4-[3-(1-adamantyl)-4-hydroxyphenyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C25H26O3/c26-23-7-6-21(20-4-1-16(2-5-20)3-8-24(27)28)12-22(23)25-13-17-9-18(14-25)11-19(10-17)15-25/h1-8,12,17-19,26H,9-11,13-15H2,(H,27,28) |
InChIキー |
QAWBIEIZDDIEMW-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C5=CC=C(C=C5)C=CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thiazolo[4,5-d]pyrimidine-2,7(3H,4H)-dione](/img/structure/B8678261.png)







